6-Bromo-3-chloropyridine-2-carboxamide
CAS No.: 1241675-82-0
Cat. No.: VC2931709
Molecular Formula: C6H4BrClN2O
Molecular Weight: 235.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1241675-82-0 |
---|---|
Molecular Formula | C6H4BrClN2O |
Molecular Weight | 235.46 g/mol |
IUPAC Name | 6-bromo-3-chloropyridine-2-carboxamide |
Standard InChI | InChI=1S/C6H4BrClN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11) |
Standard InChI Key | CKMQFOHNKHQQNI-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1Cl)C(=O)N)Br |
Canonical SMILES | C1=CC(=NC(=C1Cl)C(=O)N)Br |
Introduction
Chemical Identity and Properties
6-Bromo-3-chloropyridine-2-carboxamide, also known as 3-Bromo-6-chloropicolinamide, is a substituted pyridine compound containing both bromine and chlorine atoms, along with a carboxamide functional group. The compound has a molecular formula of C₆H₄BrClN₂O and a molecular weight of 235.46 g/mol . The structure consists of a pyridine ring with bromine at position 3, chlorine at position 6, and a carboxamide group at position 2.
Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C₆H₄BrClN₂O |
Molecular Weight | 235.46 g/mol |
CAS Number | 1279821-55-4 |
IUPAC Name | 3-bromo-6-chloropyridine-2-carboxamide |
Synonyms | 3-Bromo-6-chloropicolinamide, 2-Pyridinecarboxamide, 3-bromo-6-chloro- |
InChI Key | LSZFSZUKHJAFRF-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound appears as a solid at room temperature. Due to the presence of halogen atoms (bromine and chlorine) attached to the pyridine ring, it exhibits enhanced reactivity at these positions, making it valuable for various chemical transformations and synthetic applications . The carboxamide group provides additional functionality for potential derivatization and hydrogen bonding interactions.
Synthesis Methodologies
The synthesis of 6-Bromo-3-chloropyridine-2-carboxamide typically involves a multi-step synthetic route starting from pyridine derivatives. Based on the available literature, one potential synthetic pathway involves the manipulation of halogenated pyridine carboxylic acids.
Synthetic Route Via Halogenated Precursors
A significant synthetic pathway for obtaining this compound involves the following sequence of reactions:
-
Starting with 3,6-dichloropyridine-2-carboxylic acid
-
Conversion of one chlorine to bromine using HBr in acetic acid
-
Formation of the carboxamide group from the carboxylic acid precursor
Specifically, the reaction of 3,6-dichloropyridine-2-carboxylic acid with HBr in acetic acid produces 6-bromo-3-chloropyridine-2-carboxylic acid as an intermediate . This intermediate can then be converted to the desired carboxamide through amidation reactions.
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
-
Direct bromination of 3-chloropicolinamide
-
Chlorination of 3-bromopyridine-2-carboxamide precursors
-
Suzuki-Miyaura coupling or other metal-catalyzed cross-coupling reactions to introduce the halogen substituents selectively
These approaches offer various advantages depending on the available starting materials and desired scale of synthesis.
Chemical Reactivity and Transformations
6-Bromo-3-chloropyridine-2-carboxamide exhibits interesting chemical reactivity due to its structure and functional groups.
Halogen Reactivity
The halogen atoms (bromine and chlorine) on the pyridine ring are particularly reactive sites, enabling various transformations:
-
Nucleophilic aromatic substitution reactions
-
Metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Still, etc.)
-
Halogen-metal exchange reactions
The presence of these reactive halogens makes the compound a valuable building block for the synthesis of more complex molecules through selective functionalization .
Carboxamide Functionality
The carboxamide group provides additional reactivity pathways:
-
Dehydration to form nitriles
-
Hydrolysis to form carboxylic acids
-
Reduction to form amines
-
Participation in hydrogen bonding interactions
These diverse reactivity patterns make 6-Bromo-3-chloropyridine-2-carboxamide a versatile intermediate in synthetic organic chemistry.
Applications in Pharmaceutical Research
The structure of 6-Bromo-3-chloropyridine-2-carboxamide makes it particularly valuable in pharmaceutical research and development.
Antimycobacterial Activity
Research has demonstrated that halogenated picolinamide derivatives, including chloropicolinate amide compounds related to 6-Bromo-3-chloropyridine-2-carboxamide, show promising activity against Mycobacterium tuberculosis . The presence of halogen substituents on the pyridine ring, particularly at positions 3 and 6, contributes significantly to their biological activity.
Structural Scaffold for Drug Development
The compound serves as an important scaffold for medicinal chemistry efforts:
-
It provides multiple sites for structural modification
-
The halogen atoms can improve metabolic stability and membrane permeability
-
The carboxamide group can participate in hydrogen bonding with biological targets
-
The pyridine core is a privileged structure in many pharmaceuticals
This combination of features makes it an attractive starting point for the development of new therapeutic agents.
Research Findings and Structure-Activity Relationships
Research on chloropicolinate amides and related compounds has revealed important structure-activity relationships (SAR) that may be applicable to 6-Bromo-3-chloropyridine-2-carboxamide.
Antimicrobial Activity
Studies on related compounds have shown that the position and nature of halogen substitution on the pyridine ring significantly influence antimicrobial activity . The following table summarizes key findings from studies on chloropicolinate derivatives:
Structural Feature | Effect on Antimycobacterial Activity |
---|---|
Halogenation at position 3 | Enhanced activity against M. tuberculosis |
Carboxamide at position 2 | Critical for hydrogen bonding with protein targets |
Additional substitution at position 6 | Modulates activity and selectivity |
These structure-activity relationships suggest that 6-Bromo-3-chloropyridine-2-carboxamide may possess significant antimycobacterial properties worth exploring further.
Molecular Docking Studies
Molecular docking studies with related compounds have identified potential mechanisms of action through interactions with bacterial enzymes. Research indicates that chloropicolinate derivatives may interact with bacterial MurB enzymes through hydrogen bonding and halogen bonding interactions . The presence of both bromine and chlorine atoms in 6-Bromo-3-chloropyridine-2-carboxamide may enhance these interactions, potentially leading to stronger enzyme inhibition.
Synthetic Utility as an Intermediate
6-Bromo-3-chloropyridine-2-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple reactive sites.
Applications in Heterocyclic Chemistry
The compound's structure makes it particularly useful in heterocyclic chemistry for the construction of more complex ring systems:
-
As a building block for fused heterocycles
-
In the synthesis of pyridine-containing natural product analogs
-
For the preparation of ligands for metal coordination
This versatility in synthesis enhances its value as a chemical intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume